4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE
Description
This quinoline derivative features a 4-(2-methoxyphenyl)piperazine moiety at position 4, a methyl group at position 6, and a 4-methylbenzenesulfonyl group at position 3. Its molecular formula is C₂₆H₂₅N₃O₃S, with a molecular weight of 459.57 g/mol .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-11-22(12-9-20)35(32,33)27-19-29-24-13-10-21(2)18-23(24)28(27)31-16-14-30(15-17-31)25-6-4-5-7-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRREZDFAMHMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the quinoline core, followed by the introduction of the piperazine ring and the subsequent attachment of the methoxyphenyl and methylbenzenesulfonyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This step can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of Substituents: The methoxyphenyl and methylbenzenesulfonyl groups are typically introduced through electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent, and catalyst).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced derivatives of the quinoline or piperazine rings.
Scientific Research Applications
Therapeutic Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural features of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline suggest potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that compounds with similar structures can enhance serotonergic and dopaminergic neurotransmission .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that quinoline derivatives can induce apoptosis in cancer cells. The presence of the piperazine moiety may contribute to this effect by modulating various signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of specific bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Case Studies
Several studies have explored the applications of this compound and its analogs:
- Antidepressant Effects :
- Anticancer Studies :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular processes. For example, it may act as an antagonist or agonist at certain receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline
- Key Differences : Lacks the methyl group on the benzenesulfonyl substituent (position 3).
- Molecular Formula : C₂₆H₂₅N₃O₃S (MW: 459.57 g/mol) .
- Implications : The absence of the 4-methyl group on the sulfonyl ring may reduce lipophilicity and alter binding kinetics compared to the target compound.
6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
- Key Differences : Chlorine replaces the methyl group at position 6.
- Molecular Formula : C₂₅H₂₂ClN₃O₃S (MW: ~476.0 g/mol) .
- Implications : The electron-withdrawing chlorine may enhance oxidative stability but reduce membrane permeability compared to the methyl group.
4-Methyl-2-(piperazin-1-yl)quinoline
Modifications to the Piperazine Moiety
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Key Differences : Difluorocyclohexyl ketone replaces the 2-methoxyphenyl group.
- Molecular Formula : C₂₀H₂₂ClF₂N₃O (MW: 393.14 g/mol) .
(6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Key Differences : Vinylsulfonyl and methanesulfonyl groups introduce reactive sites.
- Molecular Formula: Not explicitly stated, but estimated MW >500 g/mol .
- Implications : The vinylsulfonyl group may act as a covalent inhibitor, while fluorine enhances metabolic stability.
Functional Group Impact on Bioactivity
Biological Activity
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-3-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinoline
- Substituents :
- 2-Methoxyphenyl piperazine
- Methyl group
- Methylbenzenesulfonyl group
The molecular formula is with a molecular weight of approximately 398.52 g/mol.
Pharmacological Effects
- Serotonin Receptor Modulation :
- Vasodilatory Effects :
- Anticancer Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The interaction with serotonin receptors alters neurotransmitter release, influencing mood and anxiety levels.
- Calcium Channel Modulation : As a vasodilator, it may affect calcium influx in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
- Cellular Pathway Interference : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Study 1: Cardiovascular Effects
A study conducted on anesthetized dogs revealed that administration of the compound resulted in significant vasodilation and improved cardiac output. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .
Study 2: Antidepressant Activity
In a rodent model of depression, the compound was shown to reduce symptoms significantly compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, suggesting potential antidepressant properties .
Study 3: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. The mechanism was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
